



# Continuous Flow Synthesis of Dolutegravir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dolutegravir intermediate-1	
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### Introduction

Dolutegravir is a critical antiretroviral medication used in the treatment of HIV-1 infection. Continuous flow chemistry offers a promising alternative to traditional batch synthesis, enabling safer, more efficient, and scalable production of this active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the continuous flow synthesis of Dolutegravir, based on recently developed methodologies. The key advantages of these processes include significantly reduced reaction times, improved yields, and the ability to telescope multiple reaction steps, thereby minimizing intermediate isolation and purification.[1] [2][3][4][5]

Two primary continuous flow routes have been detailed in the literature: a seven-step synthesis and a more recent, optimized six-step synthesis. Both pathways leverage the benefits of microreactor technology to achieve precise control over reaction parameters.

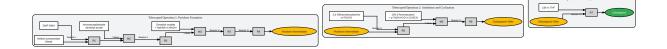
# Seven-Step Continuous Flow Synthesis of Dolutegravir

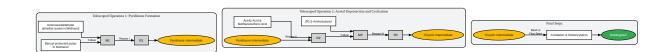
This synthetic route involves three separate, telescoped flow operations to produce Dolutegravir in an overall yield of 24% within a total residence time of 4.5 hours.[6][7][8] A key



feature of this synthesis is the direct amidation of a pyridone intermediate, which reduces the overall step count compared to earlier batch processes.[6][7]

## **Logical Workflow for the Seven-Step Synthesis**





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